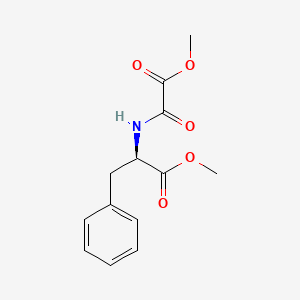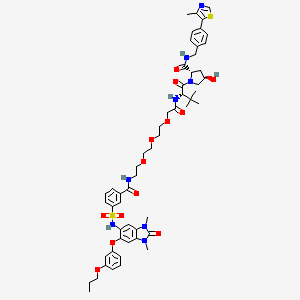
dTRIM24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTRIM24 is a selective bifunctional degrader of TRIM24 based on PROTAC . It consists of ligands for von Hippel-Lindau and TRIM24 . It is a conjugate of IACS-9571, a TRIM24 bromodomain ligand, and VL-269, a VHL E3 ubiquitin ligase ligand . dTRIM24 induces rapid and sustained proteasome degradation of TRIM24 in 293FT cells .
Synthesis Analysis
The synthesis of dTRIM24 involves the conjugation of ineffectual bromodomain and VHL ligands . This process results in a selective bifunctional degrader of TRIM24 . The synthesis of dTRIM24 has been further explored in the context of PROTAC technology, where dTRIM24-loaded PLGA nanoparticles were coated with M2 macrophage membrane for atherosclerosis treatment .Molecular Structure Analysis
DTRIM24 is a hybrid molecule of a TRIM24-engaging ligand (derived from ACS-9571) and a VHL-engaging ligand (VL-269) . It more effectively displaces TRIM24 from chromatin compared to the parent TRIM24 bromodomain binding ligand IACS-9571 .Chemical Reactions Analysis
The treatment with dTRIM24 exerts a pronounced effect on genome-wide transcription at TRIM24 target genes . dTRIM24 treatment causes dose- and time-dependent degradation of TRIM24 .Physical And Chemical Properties Analysis
DTRIM24 has a molecular formula of C55H68N8O13S2 and a molecular weight of 1113.3 g/mol .Applications De Recherche Scientifique
Treatment of Glioblastoma
dTRIM24 has been used in the treatment of Glioblastoma (GBM) , the most aggressive brain tumor of the central nervous system . It has been found that specific TRIM24 inhibition suppresses GBM malignant functions using dTRIM24 and IACS-9571, two novel selective TRIM24 antagonists .
Inhibition of Cell Propagation and Invasion
dTRIM24 serves as an effective agent for inhibiting cell propagation and invasion of several patient-derived GBM stem cells (GSCs) . This effect is mediated partially through suppression of the TRIM24-SOX2 axis .
Targeting Oncogenic Factors
TRIM24 has been shown to function as an oncogenic factor or tumor suppressor dependent on the cancer type . Aberrant overexpression of TRIM24 is associated with oncogenesis and disease progression in a wide variety of cancers including breast cancer, gastric cancer, and GBM .
Degradation of TRIM24
dTRIM24 has been used to elicit potent and selective degradation of TRIM24 . This has been achieved by recruiting the VHL E3 ubiquitin ligase by dTRIM24 .
Probing TRIM24 Function
dTRIM24 has been used to probe TRIM24 function, characterizing the dynamic genome-wide consequences of TRIM24 loss on chromatin localization and gene control .
Identifying Novel Dependencies in Acute Leukemia
dTRIM24 has been used to identify TRIM24 as a novel dependency in acute leukemia .
Mécanisme D'action
Target of Action
The primary target of dTRIM24 is the Tripartite Motif Containing 24 (TRIM24) protein . TRIM24 is a multidomain protein that functions as a co-regulator of transcription . It has been associated with the progression of various cancers, including glioblastoma (GBM) and neuroblastoma .
Mode of Action
dTRIM24 is a selective bifunctional degrader of TRIM24 . It is a hybrid molecule composed of a TRIM24-engaging ligand and a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand . This compound effectively displaces TRIM24 from chromatin more than the parent TRIM24 bromodomain binding ligand IACS-9571 . The recruitment of the VHL E3 ubiquitin ligase by dTRIM24 elicits potent and selective degradation of TRIM24 .
Biochemical Pathways
dTRIM24 affects several biochemical pathways. It has been shown to suppress the TRIM24-SOX2 axis, which is crucial for the propagation and invasion of GBM stem cells . In neuroblastoma cells, knockout of TRIM24 alters genes and pathways related to neural differentiation and development by suppressing the LSD1/CoREST complex formation . Additionally, it activates the retinoic acid pathway .
Pharmacokinetics
It is known that dtrim24 is a synthetic organic compound
Result of Action
The action of dTRIM24 leads to several molecular and cellular effects. It induces rapid and sustained proteasomal degradation of TRIM24 . This degradation has a pronounced effect on genome-wide transcription at TRIM24 target genes . dTRIM24 treatment suppresses growth to a greater extent than IACS-9571 and enhances Poly (ADP-ribose) polymerase (PARP) cleavage, indicating apoptosis .
Action Environment
It is known that the efficacy of dtrim24 can be influenced by the cellular environment, such as the presence of other proteins and the state of the target cells
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[3-[[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)benzimidazol-5-yl]sulfamoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H68N8O13S2/c1-8-20-75-40-12-10-13-41(28-40)76-47-30-45-44(61(6)54(69)62(45)7)29-43(47)60-78(70,71)42-14-9-11-38(26-42)51(66)56-19-21-72-22-23-73-24-25-74-33-48(65)59-50(55(3,4)5)53(68)63-32-39(64)27-46(63)52(67)57-31-36-15-17-37(18-16-36)49-35(2)58-34-77-49/h9-18,26,28-30,34,39,46,50,60,64H,8,19-25,27,31-33H2,1-7H3,(H,56,66)(H,57,67)(H,59,65)/t39-,46+,50-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQTXFIMYFMULC-OGOZKGDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=CC=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC=CC(=C4)C(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H68N8O13S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1113.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dTRIM24 | |
Q & A
Q1: What makes Tripartite Motif Containing 24 (TRIM24) a viable target for glioblastoma treatment?
A1: TRIM24 is frequently overexpressed in glioblastoma, contributing to tumor growth and progression. [, ] Targeting TRIM24 with a degrader molecule, like the ones explored in the research, aims to inhibit its function and potentially impede tumor development. [, ]
Q2: How do the researched compounds interact with TRIM24 to achieve a therapeutic effect?
A2: One study investigates the use of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of TRIM24. [] These PROTACs work by bringing an E3 ubiquitin ligase into close proximity with TRIM24, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation approach aims to reduce TRIM24 levels and potentially inhibit its oncogenic activity in glioblastoma. []
Q3: Have any specific PROTAC molecules demonstrated successful degradation of TRIM24?
A3: While the provided research highlights the potential of targeting TRIM24 for degradation, it does not provide specific details on the efficacy of any particular PROTAC molecule. [, , ] Further research is needed to identify and characterize effective PROTACs that can successfully degrade TRIM24 and demonstrate therapeutic benefits in preclinical models of glioblastoma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

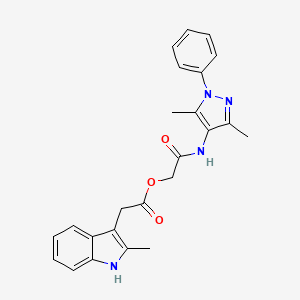
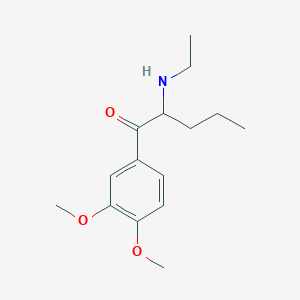
![(E)-6-(Naphthalen-2-yl)imidazo[2,1-b]oxazole-5-carbaldehyde O-3,4-dichlorobenzyl oxime](/img/structure/B607142.png)
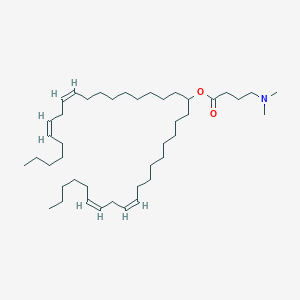
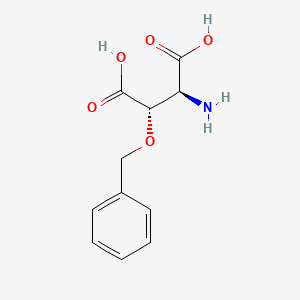
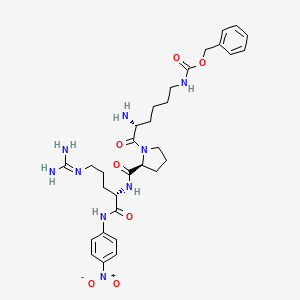


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)
![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)

